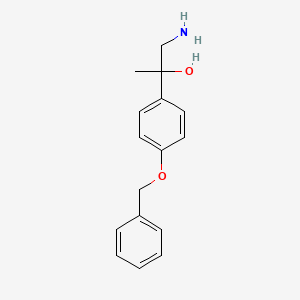

1-氨基-2-(4-(苄氧基)苯基)丙烷-2-醇

描述

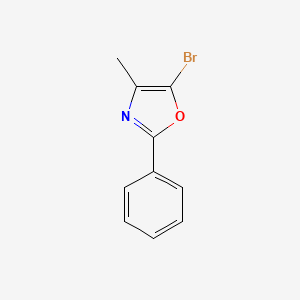

The compound 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a chemical that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of an aryloxy group and an amino propanol moiety. These structural features are often seen in molecules with biological activity, such as beta-adrenergic blocking agents .

Synthesis Analysis

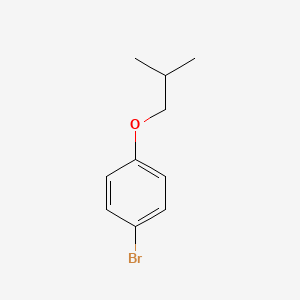

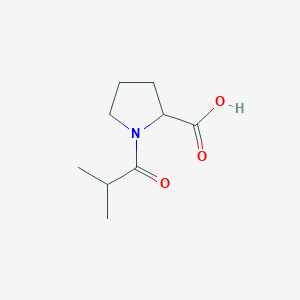

The synthesis of related compounds, particularly beta-adrenergic blocking agents, involves the introduction of heterocyclic moieties either on the aryl group or amidic group. The synthesis process described in the first paper indicates that these compounds can be synthesized with varying degrees of potency compared to known beta-blockers like propranolol. The synthesis typically involves multiple steps, including the condensation reactions, which are key to forming the desired molecular framework.

Molecular Structure Analysis

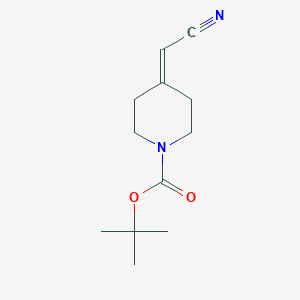

The molecular structure of compounds similar to 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has been analyzed using X-ray diffraction analysis, as mentioned in the second paper . The crystal structures of these compounds reveal details about their conformation in different environments, which is crucial for understanding their interaction with biological targets. The paper discusses the conformations of the amine fragments and the crystal packing, which is dominated by hydrogen-bonded chains or rings, depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving compounds with an aryloxy and amino propanol structure can lead to the formation of various derivatives with potential biological activities. For instance, the third paper describes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives. These reactions are typically carried out under controlled conditions to yield products with the desired structural features and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol are influenced by their molecular structure. The presence of functional groups such as the aryloxy group and the amino group can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often characterized using techniques such as IR, 1H, and 13C NMR spectroscopy to confirm their structure . Additionally, these compounds are evaluated for their antimicrobial properties, indicating their potential use as antiseptics .

科学研究应用

以下是“1-氨基-2-(4-(苄氧基)苯基)丙烷-2-醇”的科学研究应用的全面分析,重点关注其在不同领域的独特应用:

抗癌活性

该化合物已被研究用于其在癌症治疗中的潜力。 它已显示出对 A549 癌细胞系的有效抗增殖结果,并在癌细胞中诱导了凋亡 .

合成与表征

已经开发出合成该化合物的新方法,这些方法可提高产量并简化纯化。 这些方法可用于创建新的化学实体 .

医药中间体

该化合物用作各种医药剂的合成中间体,特别是那些具有潜在抗癌特性的医药剂 .

抗氧化和抗菌特性

研究表明,该化合物的衍生物可能具有抗氧化和抗菌特性,这可能有利于开发新的药物 .

化学合成

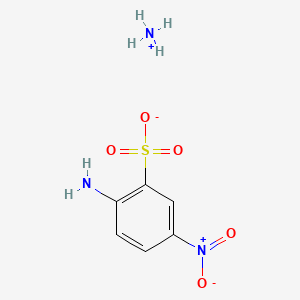

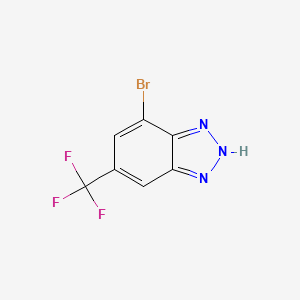

它用于化学合成过程,例如通过硝酰硫酸中的杂环胺制备杂芳基-偶氮苯染料 .

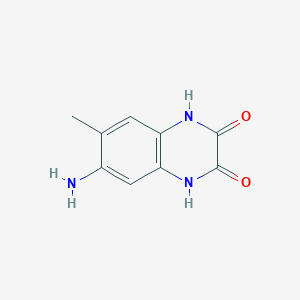

晶体结构分析

该化合物已用于晶体学研究分子结构和福米位移参数,这对理解化学相互作用至关重要 .

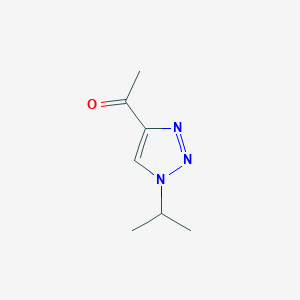

对映选择性合成

它在对映选择性合成中发挥作用,这对创建具有特定手性特性的化合物很重要 .

有机化学反应

该化合物中的苄氧基对于苄基位的反应很重要,这些反应是有机合成中的关键 .

In Silico Design, Synthesis and Anticancer Activity of 3′-(4 … - SSRN Synthesis and characterization of new benzyl‐protected 2‐iodo‐4 … 4-(Benzyloxy)phenol 98 103-16-2 - MilliporeSigma 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol | 305448-20-8 - MilliporeSigma Synthesis, structural analysis, in vitro antioxidant, antimicrobial … Qin-Juan Xu* Crystal structure of N-(5-(2-(benzyl(1- (4-methoxyphenyl … Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2 … - Springer Reactions at the benzylic position (video) | Khan Academy

属性

IUPAC Name |

1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567316 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305448-20-8 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)